Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxy group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with sodium sulfite and ethylene oxide to introduce the sulfonyl and hydroxyethyl groups, respectively. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- exerts its effects involves interactions with specific molecular targets. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Similar structure but lacks the sulfonyl and methoxy groups.
N-Acetylethanolamine: Contains a hydroxyethyl group but differs in the rest of the structure.
Uniqueness
Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]- is unique due to the presence of the sulfonyl and methoxy groups, which confer distinct chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67674-32-2 |
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Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[3-(2-hydroxyethylsulfonyl)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H15NO5S/c1-8(14)12-9-3-4-10(17-2)11(7-9)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
ZZTVEJMYLNAEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)CCO |
Origin of Product |
United States |
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